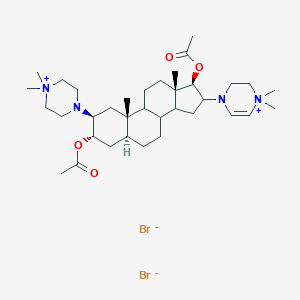

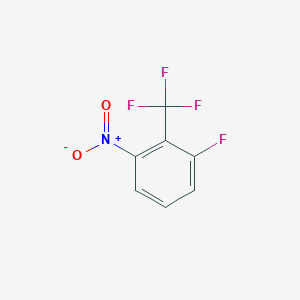

1-Fluoro-3-nitro-2-(trifluoromethyl)benzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluoro-nitro compounds involves various methods, including direct fluorination and nucleophilic aromatic substitution. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be prepared by direct fluorination and fluorodenitration processes, showcasing the versatility in synthesizing fluorinated aromatic compounds with complex substitutions (Beilstein Journal of Organic Chemistry, 2016).

Molecular Structure Analysis

Investigations into the molecular structure of fluoro-nitro compounds are crucial for understanding their chemical behavior. Comparative vibrational analysis using FT-IR and FT-Raman spectroscopy, combined with theoretical studies such as DFT, provides insight into their structural characteristics, illustrating the impact of fluorination and nitration on molecular geometry (Spectrochimica Acta Part A, 2011).

Chemical Reactions and Properties

Fluoro-nitro compounds undergo various chemical reactions, including nucleophilic aromatic substitution, which allows for the introduction of different functional groups. This reactivity is pivotal for the synthesis of diverse organic molecules, demonstrating the compounds' versatility in organic synthesis (Chemical Communications, 2002).

Physical Properties Analysis

The physical properties of fluoro-nitro compounds, such as solubility and thermal stability, are influenced by their molecular structure. Studies on related fluoro-polyimides, derived from compounds with similar fluorination patterns, reveal their excellent thermal stability, low moisture absorption, and high hygrothermal stability, underscoring the significance of fluorination in enhancing material properties (Polymer, 2001).

Chemical Properties Analysis

The chemical behavior of "1-Fluoro-3-nitro-2-(trifluoromethyl)benzene" and its derivatives, including reactivity, acidity, and redox properties, is a key area of study. The introduction of fluorine atoms into the benzene ring significantly enhances the acidity of the molecules, as demonstrated in studies on fluorinated benzimidazole-substituted nitronyl nitroxides. These studies provide valuable insights into the electronic effects of fluorination on chemical reactivity (The Journal of Organic Chemistry, 2022).

Wissenschaftliche Forschungsanwendungen

1. Agrochemical and Pharmaceutical Industries

- Application : “1-Fluoro-3-nitro-2-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Results : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Photochemistry

- Application : “1-Fluoro-3-nitro-2-(trifluoromethyl)benzene” is used in the study of fluorescence spectra and quenching of singlet state emission .

- Methods : The fluorescence spectra of “1-Fluoro-3-nitro-2-(trifluoromethyl)benzene” were studied at various exciting wavelengths and pressures .

- Results : The study found that the addition of certain compounds can enhance or quench the fluorescent emission from the first excited state .

3. Amino Acid Derivatization

- Application : “1-Fluoro-3-nitro-2-(trifluoromethyl)benzene” is used for the derivatization of amino acids prior to HPLC analyses .

- Results : The proposed microwave-assisted derivatization procedure allows for a significant time reduction and the limitation of using organic reagents .

4. Synthesis of Trifluoromethylpyridines

- Application : “1-Fluoro-3-nitro-2-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Results : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

5. Fluorescence Spectra and Quenching

- Application : “1-Fluoro-3-nitro-2-(trifluoromethyl)benzene” is used in the study of fluorescence spectra and quenching of singlet state emission .

- Methods : The fluorescence spectra of “1-Fluoro-3-nitro-2-(trifluoromethyl)benzene” were studied at various exciting wavelengths and pressures .

- Results : The study found that the addition of certain compounds can enhance or quench the fluorescent emission from the first excited state .

6. Synthesis of Fluometuron

- Application : A derivative of “1-Fluoro-3-nitro-2-(trifluoromethyl)benzene”, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .

- Methods : It is synthesized via nitration followed by reduction to meta-H2NC6H4CF3. This aniline is then converted to the urea .

4. Synthesis of Trifluoromethylpyridines

- Application : “1-Fluoro-3-nitro-2-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Results : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

5. Fluorescence Spectra and Quenching

- Application : “1-Fluoro-3-nitro-2-(trifluoromethyl)benzene” is used in the study of fluorescence spectra and quenching of singlet state emission .

- Methods : The fluorescence spectra of “1-Fluoro-3-nitro-2-(trifluoromethyl)benzene” were studied at various exciting wavelengths and pressures .

- Results : The study found that the addition of certain compounds can enhance or quench the fluorescent emission from the first excited state .

6. Synthesis of Fluometuron

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-fluoro-3-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTQCANMBSHSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-nitro-2-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)

![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)